4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid
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Overview
Description
4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group and two methoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ethoxycarbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of 3,5-dimethoxy-4-formylbenzoic acid.
Reduction: Formation of 4-(Hydroxyethyl)-3,5-dimethoxybenzoic acid.
Substitution: Formation of 4-(Ethoxycarbonyl)-3,5-dimethoxy-2-nitrobenzoic acid or 4-(Ethoxycarbonyl)-3,5-dimethoxy-2-bromobenzoic acid.
Scientific Research Applications
4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- 4-(Ethoxycarbonyl)benzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-(Methoxycarbonyl)-3,5-dimethoxybenzoic acid
Comparison: 4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
81028-93-5 |
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Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-ethoxycarbonyl-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C12H14O6/c1-4-18-12(15)10-8(16-2)5-7(11(13)14)6-9(10)17-3/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
VZUQFEJRUITTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)C(=O)O)OC |
Origin of Product |
United States |
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